molecular formula C19H18N2O3S B12663906 p-(2-Phenylhydrazino)phenyl p-toluenesulphonate CAS No. 82339-94-4

p-(2-Phenylhydrazino)phenyl p-toluenesulphonate

Cat. No.: B12663906
CAS No.: 82339-94-4
M. Wt: 354.4 g/mol
InChI Key: GFQNWHFXWSIYSS-UHFFFAOYSA-N
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Description

p-(2-Phenylhydrazino)phenyl p-toluenesulphonate: is a chemical compound with the molecular formula C19H18N2O3S and a molar mass of 354.42 g/mol It is known for its unique structure, which includes a phenylhydrazine group attached to a phenyl ring, further connected to a p-toluenesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate typically involves the reaction of 2-phenylhydrazine with p-toluenesulphonic acid . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its reactivity makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • p-(2-Phenylhydrazino)benzoic acid
  • p-(2-Phenylhydrazino)phenyl sulphonate
  • p-(2-Phenylhydrazino)phenyl acetate

Comparison: Compared to these similar compounds, p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is unique due to the presence of the p-toluenesulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and applications.

Properties

CAS No.

82339-94-4

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(2-phenylhydrazinyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H18N2O3S/c1-15-7-13-19(14-8-15)25(22,23)24-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,20-21H,1H3

InChI Key

GFQNWHFXWSIYSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NNC3=CC=CC=C3

Origin of Product

United States

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